Cas no 57614-16-1 (1H-Indazole, 5-methyl-3-phenyl-)

1H-Indazole, 5-methyl-3-phenyl-, is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at the 5-position and a phenyl group at the 3-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aromatic and nitrogen-rich framework enhances reactivity in cross-coupling and functionalization reactions, facilitating the development of bioactive molecules. The compound's stability and well-defined regiochemistry support precise modifications, enabling applications in drug discovery and material science. High purity grades ensure consistent performance in research and industrial processes. Its versatility and synthetic utility make it a preferred choice for advanced organic synthesis.
1H-Indazole, 5-methyl-3-phenyl- structure
57614-16-1 structure
Product Name:1H-Indazole, 5-methyl-3-phenyl-
CAS No:57614-16-1
MF:C14H12N2
MW:208.258482933044
CID:344830
PubChem ID:610412
Update Time:2025-11-02

1H-Indazole, 5-methyl-3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazole, 5-methyl-3-phenyl-
    • 5-methyl-3-phenyl-1H-indazole
    • DTXSID40346212
    • 3-phenyl-5-methylindazole
    • SCHEMBL4093740
    • CHEMBL3976772
    • 57614-16-1
    • MFCD08236214
    • AS-59967
    • W13045
    • 5-methyl-3-phenylindazole
    • AKOS002254781
    • Inchi: 1S/C14H12N2/c1-10-7-8-13-12(9-10)14(16-15-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
    • InChI Key: BKFJFOATAKURAK-UHFFFAOYSA-N
    • SMILES: N1C2C=CC(C)=CC=2C(C2C=CC=CC=2)=N1

Computed Properties

  • Exact Mass: 208.10016
  • Monoisotopic Mass: 208.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • PSA: 28.68

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1H-Indazole, 5-methyl-3-phenyl- Related Literature

Additional information on 1H-Indazole, 5-methyl-3-phenyl-

1H-Indazole, 5-methyl-3-phenyl- (CAS No. 57614-16-1): A Versatile Heterocyclic Compound with Promising Applications

1H-Indazole, 5-methyl-3-phenyl- (CAS No. 57614-16-1) is a significant heterocyclic compound that has garnered attention in various scientific and industrial fields. This compound, characterized by its unique indazole core structure substituted with a methyl group at the 5-position and a phenyl group at the 3-position, exhibits remarkable chemical properties and potential applications. Researchers and industry professionals are increasingly interested in this compound due to its versatility and relevance in pharmaceuticals, agrochemicals, and material science.

The molecular formula of 1H-Indazole, 5-methyl-3-phenyl- is C14H12N2, with a molecular weight of 208.26 g/mol. Its structure combines the indazole scaffold, known for its biological activity, with aromatic and alkyl substituents that enhance its stability and reactivity. This combination makes it a valuable intermediate in organic synthesis. Recent studies highlight its role in the development of novel drug candidates, particularly in targeting enzymes and receptors involved in inflammatory and neurological disorders.

One of the most compelling aspects of 5-methyl-3-phenyl-1H-indazole is its potential in medicinal chemistry. The indazole moiety is a common feature in many FDA-approved drugs, and modifications like those in this compound can lead to enhanced pharmacokinetic properties. For instance, researchers are exploring its derivatives as potential kinase inhibitors, which are crucial in cancer therapy. The compound's ability to interact with various biological targets makes it a focal point in the search for new therapeutic agents.

In addition to its pharmaceutical applications, 1H-Indazole, 5-methyl-3-phenyl- is also being investigated for its use in agrochemicals. The indazole structure is known to exhibit pesticidal and herbicidal activities, and the introduction of a phenyl group can further modulate these effects. This has led to its evaluation as a potential active ingredient in next-generation crop protection products, addressing the growing demand for sustainable and efficient agricultural solutions.

The compound's relevance extends to material science, where its aromatic and heterocyclic properties are exploited in the design of advanced materials. For example, it can serve as a building block for organic semiconductors and luminescent materials, which are essential in optoelectronic devices like OLEDs and solar cells. The thermal and photochemical stability of 5-methyl-3-phenyl-1H-indazole makes it a promising candidate for such applications.

From a synthetic perspective, 1H-Indazole, 5-methyl-3-phenyl- can be prepared through various routes, including cyclization reactions of appropriate precursors or cross-coupling reactions to introduce the phenyl group. Advances in catalytic methods have improved the efficiency and yield of these processes, making the compound more accessible for research and industrial use. Its synthesis is often a topic of interest in academic and industrial laboratories, reflecting its importance in modern chemistry.

The market for indazole derivatives is expanding, driven by their diverse applications. 1H-Indazole, 5-methyl-3-phenyl- is no exception, with increasing demand from pharmaceutical and agrochemical sectors. Companies specializing in fine chemicals and custom synthesis are actively offering this compound to meet the needs of researchers and manufacturers. Its commercial availability and relatively low cost further enhance its appeal as a versatile intermediate.

Environmental and safety considerations are also critical when working with 1H-Indazole, 5-methyl-3-phenyl-. While it is not classified as a hazardous substance, proper handling and disposal practices are essential to ensure safety in laboratory and industrial settings. Regulatory compliance and adherence to good laboratory practices (GLP) are paramount to mitigate any potential risks associated with its use.

In conclusion, 1H-Indazole, 5-methyl-3-phenyl- (CAS No. 57614-16-1) is a multifaceted compound with significant potential across multiple disciplines. Its unique structural features and functional groups make it a valuable tool in drug discovery, agrochemical development, and material science. As research continues to uncover new applications and synthetic methods, this compound is poised to play an even greater role in advancing scientific and industrial innovation. For researchers and industry professionals, understanding its properties and applications is key to leveraging its full potential.

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